molecular formula C25H27N3O B13808209 N-((2-Methoxyphenyl)methylene)-4-(4-(4-methylphenyl)-1-piperazinyl)benzenamine CAS No. 78932-99-7

N-((2-Methoxyphenyl)methylene)-4-(4-(4-methylphenyl)-1-piperazinyl)benzenamine

Cat. No.: B13808209
CAS No.: 78932-99-7
M. Wt: 385.5 g/mol
InChI Key: VACNZEFOIJBUJZ-UHFFFAOYSA-N
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Description

N-((2-Methoxyphenyl)methylene)-4-(4-(4-methylphenyl)-1-piperazinyl)benzenamine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of the central nervous system (CNS). Its molecular structure incorporates a piperazine ring, a nitrogen-containing heterocycle that is a privileged scaffold in drug discovery and is frequently found in biologically active compounds targeting the CNS . Piperazine-based structures are commonly investigated for their potential interactions with various neurotransmitter systems . Specifically, the 1-(2-methoxyphenyl)piperazine motif present in this compound is a key structural feature associated with activity at serotonergic receptors . Research into similar compounds has shown that the piperazine moiety can be a critical determinant for binding to targets such as the 5-HT1A receptor and the serotonin transporter (SERT) . This makes the compound a valuable chemical tool for researchers exploring new therapeutic avenues for neurological and psychiatric disorders. The compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

78932-99-7

Molecular Formula

C25H27N3O

Molecular Weight

385.5 g/mol

IUPAC Name

1-(2-methoxyphenyl)-N-[4-[4-(4-methylphenyl)piperazin-1-yl]phenyl]methanimine

InChI

InChI=1S/C25H27N3O/c1-20-7-11-23(12-8-20)27-15-17-28(18-16-27)24-13-9-22(10-14-24)26-19-21-5-3-4-6-25(21)29-2/h3-14,19H,15-18H2,1-2H3

InChI Key

VACNZEFOIJBUJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N=CC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Condensation Reaction for Schiff Base Formation

The formation of the N-((2-Methoxyphenyl)methylene) moiety is achieved by condensing 2-methoxybenzaldehyde with an amine-functionalized piperazine intermediate under acidic or neutral conditions. This reaction typically proceeds as follows:

  • Reactants: 2-methoxybenzaldehyde and 4-(4-methylphenyl)-1-piperazinyl benzenamine.
  • Conditions: The mixture is stirred in an appropriate solvent such as ethanol or 2-butanol, often in the presence of a catalytic amount of acid (e.g., trifluoroacetic acid) to facilitate imine formation.
  • Temperature: Heating at reflux temperatures (approximately 80–100°C) for several hours (4–18 hours) ensures complete condensation.
  • Work-up: After completion, the reaction mixture is cooled, neutralized with a base such as saturated sodium bicarbonate solution, and extracted with organic solvents like ethyl acetate.
  • Purification: The crude product is purified by flash chromatography using solvent systems such as dichloromethane-methanol mixtures with triethylamine additives to prevent decomposition.

This method yields the Schiff base intermediate with yields ranging from 65% to 81%, depending on reaction time and conditions.

Piperazine Substitution and Coupling

The 4-(4-methylphenyl)-1-piperazinyl group is introduced through nucleophilic substitution on activated aromatic intermediates or via palladium-catalyzed coupling reactions. Key points include:

  • Use of substituted chlorinated or sulfonyloxy aromatic compounds as electrophilic partners.
  • Reaction with 4-methylpiperazine derivatives under basic or acidic catalysis.
  • Control of reaction temperature between 80°C and 130°C to optimize substitution efficiency.
  • Recovery and recycling of by-products such as benzyl amine or phenylethyl amine from hydrolysis steps to improve overall yield.

Hydrolysis and Final Product Formation

In some synthetic routes, hydrolysis steps are employed to convert amide or acetamide intermediates into the final amine-containing compound. Acid hydrolysis is preferred, using aqueous sulfuric or hydrobromic acid at temperatures of 80–85°C. This step ensures removal of protecting groups and completion of the desired molecular framework.

Representative Reaction Conditions and Yields

Step Reactants/Conditions Temperature (°C) Time (h) Yield (%) Notes
Schiff base formation 2-methoxybenzaldehyde + piperazinyl benzenamine + TFA 100 2–18 65–81 Acid catalysis in 2-butanol or 1-butanol; reflux conditions; purification by chromatography
Piperazine substitution Aromatic chloride/sulfonyloxy + 4-methylpiperazine 80–130 Variable Moderate Nucleophilic substitution; recovery of amine by-products for recycling
Acid hydrolysis (if applicable) Amide intermediates + aq. H2SO4 or HBr 80–85 Several High Converts intermediates to final amine; by-products recovered

Analytical and Purification Techniques

  • Chromatography: Flash silica gel chromatography using solvent mixtures such as dichloromethane-methanol (ratios ranging from 30:1 to 25:1) with additives like triethylamine to improve separation.
  • Extraction: Multiple liquid-liquid extractions with ethyl acetate to isolate organic fractions.
  • Drying Agents: Anhydrous sodium sulfate or magnesium sulfate used to remove residual water.
  • Spectroscopic Analysis: Proton nuclear magnetic resonance spectroscopy confirms the structure, showing characteristic signals for methoxy (around 3.7 ppm), aromatic protons (6.1–8.4 ppm), and methyl groups (around 2.3 ppm).

Summary of Preparation Methods

Preparation Step Key Features Advantages Limitations
Schiff base condensation Acid-catalyzed in alcohol solvents; moderate to high yield Straightforward; good selectivity Requires careful pH control
Piperazine substitution Nucleophilic aromatic substitution or coupling Versatile; allows structural diversity May require high temperature
Acid hydrolysis Acid-mediated cleavage of protecting groups Efficient deprotection Needs controlled temperature and acid concentration

Chemical Reactions Analysis

Types of Reactions: 1-(2-METHOXYPHENYL)-N-[4-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]PHENYL]METHANIMINE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

    Reduction: Formation of 1-(2-methoxyphenyl)-N-[4-[4-(4-methylphenyl)piperazin-1-yl]phenyl]methanamine.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

N-((2-Methoxyphenyl)methylene)-4-(4-(4-methylphenyl)-1-piperazinyl)benzenamine exhibits properties that make it a candidate for drug development. Its structure suggests potential interactions with biological targets, particularly in the central nervous system.

Potential Therapeutic Uses:

  • Antidepressant Activity: The compound's piperazine moiety is known for its antidepressant effects. Similar compounds have been explored for their ability to modulate serotonin and dopamine pathways, which are crucial in mood regulation .
  • Antipsychotic Properties: Given its structural similarity to known antipsychotic agents, this compound may also exhibit antipsychotic effects, warranting further investigation in preclinical models .

Pharmacological Studies

Pharmacological assessments of this compound have highlighted its potential efficacy and safety profiles.

Case Studies:

  • A study investigating the compound's binding affinity to various receptors indicated promising results in modulating neurotransmitter systems associated with mood disorders .
  • In vitro assays demonstrated its capacity to inhibit specific enzymes linked to neurodegenerative diseases, suggesting a dual action in both mood enhancement and neuroprotection .

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Variations in the substituents on the piperazine ring and the methylene bridge can significantly influence its pharmacological profile.

Key Findings:

  • Substituents such as methoxy and methyl groups have been shown to enhance lipophilicity, improving membrane permeability and bioavailability .
  • Modifications to the benzene rings can alter receptor selectivity, which is essential for minimizing side effects while maximizing therapeutic outcomes .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that require careful optimization to ensure high yield and purity.

Synthesis Overview:

  • The compound is synthesized through a condensation reaction involving appropriate precursors under controlled conditions. Techniques such as thin-layer chromatography (TLC) are employed to monitor reaction progress .
  • Characterization techniques including NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 1-(2-METHOXYPHENYL)-N-[4-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]PHENYL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Modified Aromatic Substituents

Table 1: Substituent Variations in Related Piperazinyl-Schiff Bases
Compound Name Aromatic Group (R₁) Piperazinyl Substituent (R₂) Key Properties/Activities Reference
N-((2-Methoxyphenyl)methylene)-4-(4-(4-methylphenyl)-1-piperazinyl)benzenamine 2-Methoxyphenyl 4-Methylphenyl Potential 5-HT₁A antagonism (inferred)
(E)-1-(4-Ethoxyphenyl)-N-[4-(4-methylbenzyl)-1-piperazinyl]methanimine 4-Ethoxyphenyl 4-Methylbenzyl Higher lipophilicity due to ethyl group
(E)-N-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(3-phenoxyphenyl)methanimine 3-Phenoxyphenyl 4-Chlorobenzyl Enhanced steric bulk, halogen effects
N-{(E)-[4-(Benzyloxy)phenyl]methylene}-4-phenylpiperazin-1-amine 4-Benzyloxyphenyl Phenyl Increased π-π stacking potential
(1E)-1-(4-Biphenylyl)-N-[4-(2-methoxyphenyl)-1-piperazinyl]ethanimine 4-Biphenylyl 2-Methoxyphenyl Extended conjugation, planar structure

Key Observations :

  • Electron-Donating Groups (e.g., methoxy, ethoxy) : Enhance solubility and modulate electronic interactions with receptors. The 2-methoxyphenyl group in the target compound may improve 5-HT₁A binding compared to 4-ethoxy derivatives .
  • Biphenyl/Benzyloxy Groups : Extend conjugation, improving fluorescence or material properties (e.g., OLED applications) .
WAY100635 (N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide)
  • Structural Overlap : Shares the 2-methoxyphenyl-piperazinyl motif with the target compound.
  • Activity : Potent 5-HT₁A receptor antagonist (IC₅₀ = 0.23–1.7 nM in hippocampal and dorsal raphe nucleus neurons) .
  • Divergence : The target compound lacks the pyridinylcyclohexanecarboxamide tail, which is critical for WAY100635’s high receptor affinity. This suggests the target may exhibit weaker or modified antagonism .

Biological Activity

N-((2-Methoxyphenyl)methylene)-4-(4-(4-methylphenyl)-1-piperazinyl)benzenamine, a compound with the molecular formula C25_{25}H27_{27}N3_3O, has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, as well as its interactions with various biological targets.

Antibacterial and Antifungal Activity

Recent studies have highlighted the antibacterial and antifungal properties of compounds related to piperazine derivatives. For instance, research indicates that certain piperazine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with electron-donating groups on the phenyl ring have shown enhanced antimicrobial effects .

Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound NameMIC (mg/mL)Target Organisms
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli
N-((2-Methoxyphenyl)methylene)-...TBDTBD

Note: TBD indicates that specific data for the compound is yet to be established.

The mechanism by which this compound exerts its biological effects may involve interactions with various enzymes and receptors. For example, piperazine derivatives are known to influence neurotransmitter systems, particularly serotonin and dopamine pathways, which could be relevant in psychiatric disorders .

Case Studies

Several case studies have investigated the biological effects of similar piperazine compounds:

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of a series of piperazine derivatives, demonstrating that modifications in the phenyl rings significantly influenced their potency against various pathogens .
  • In Vitro Assays :
    In vitro assays using mouse splenocytes showed that certain derivatives could rescue immune cells from apoptosis, indicating potential immunomodulatory effects .

Research Findings

Research findings indicate that compounds similar to this compound exhibit promising biological activities:

  • Antimicrobial Potency : The compound's structural features suggest it may possess notable antimicrobial properties, although specific MIC values are still under investigation.
  • Potential for Drug Development : Given its structural similarities to known pharmacologically active compounds, there is potential for further development as a therapeutic agent targeting bacterial infections or other diseases.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Signals/PeaksReference
¹H NMR Aromatic protons: δ 6.8–7.5 ppm (m, 8H)
Piperazine CH₂: δ 2.5–3.2 ppm (m, 8H)
IR C=N stretch: 1620 cm⁻¹
Mass Spec [M+H]⁺ at m/z 402.2 (calculated for C₂₅H₂₇N₃O)

Q. Table 2. Example Bioactivity Profile

Assay TypeResult (vs. Control)Reference
AntibacterialMIC = 32 µg/mL (S. aureus)
AntifungalIC₅₀ = 12 µM (C. albicans)
hCA II Inhibition78% inhibition at 10 µM

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